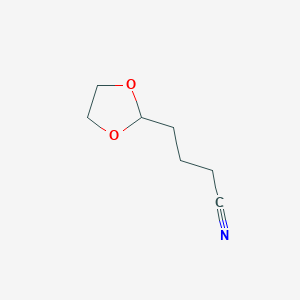
4-(1,3-dioxolan-2-yl)butanenitrile
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a 1,3-dioxolane derivative. One common method is the condensation of 4-bromobutanenitrile with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the dioxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)butanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxolan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications .
Comparación Con Compuestos Similares
- 4-(1,3-Dioxolan-2-yl)aniline
- 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Comparison: 4-(1,3-Dioxolan-2-yl)butanenitrile is unique due to its specific combination of a nitrile group and a 1,3-dioxolane ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2 |
Clave InChI |
NBRSDWNELZJQTN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Thiazolecarboxamide, 2-methyl-N-[2-(nitrooxy)ethyl]-](/img/structure/B8697652.png)
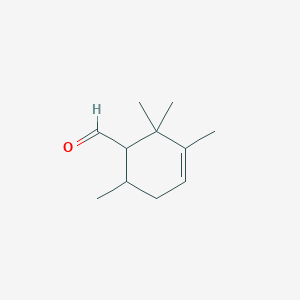
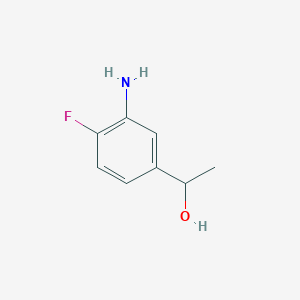

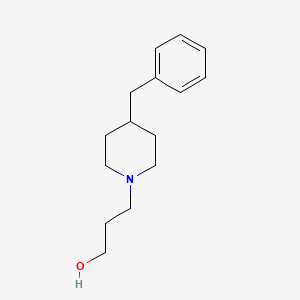
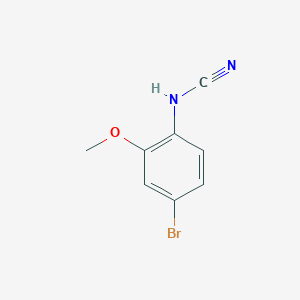
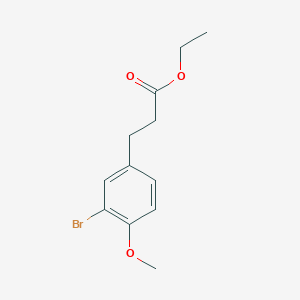
![Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate](/img/structure/B8697719.png)
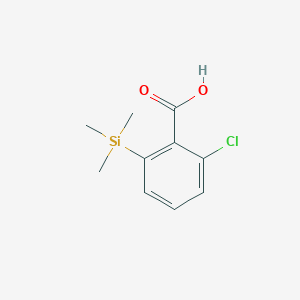
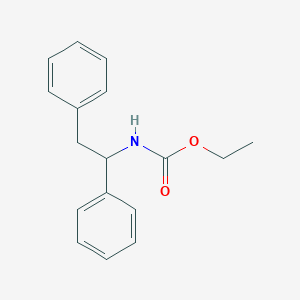
![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)
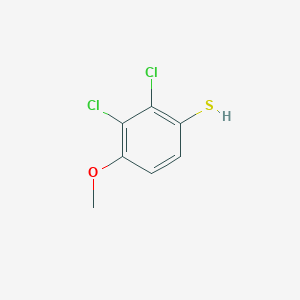
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)

